molecular formula C11H8N4 B8463706 Pyrido[3,2-f][1,7]naphthyridin-6-amine

Pyrido[3,2-f][1,7]naphthyridin-6-amine

Cat. No.: B8463706
M. Wt: 196.21 g/mol
InChI Key: PIJCGXUZOHHCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[3,2-f][1,7]naphthyridin-6-amine is a sophisticated, fused heterocyclic compound of significant interest in advanced medicinal chemistry and drug discovery research. This chemical scaffold is part of the naphthyridine family, a class of "privileged structures" known for their versatile interactions with biological targets and presence in compounds with a broad spectrum of pharmacological activities . The 1,7-naphthyridine core, upon which this molecule is built, has been a point of focus for developing novel synthetic methodologies and biologically active molecules . The primary research value of this compound lies in its potential as a key intermediate or final scaffold for probing various biological processes. Naphthyridine derivatives are extensively investigated for their anti-infective properties, with the first such drug, nalidixic acid, being a 1,8-naphthyridine derivative that inhibits bacterial DNA gyrase . Beyond antimicrobial applications, naturally derived and synthetic naphthyridines have demonstrated notable anticancer, anti-inflammatory, and neurological activities . The specific structure of this compound, featuring an amine functional group on a complex fused ring system, makes it a promising candidate for designing new ligands for enzymes and receptors. Researchers can utilize this chemical to develop potential inhibitors for kinases or modulators for central nervous system targets like the GABA A α5 receptor . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

pyrido[2,3-c][1,8]naphthyridin-6-amine

InChI

InChI=1S/C11H8N4/c12-10-9-7(3-1-5-13-9)8-4-2-6-14-11(8)15-10/h1-6H,(H2,12,14,15)

InChI Key

PIJCGXUZOHHCLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=NC3=NC(=C2N=C1)N

Origin of Product

United States

Synthetic Methodologies for Pyrido 3,2 F 1 2 Naphthyridin 6 Amine and Analogous Systems

General Strategies for Naphthyridine and Pyridopyrimidine Ring System Construction

The synthesis of naphthyridines and pyridopyrimidines, the core components of the target molecule, relies on a variety of established and modern synthetic methods. These strategies often involve the formation of one or more pyridine (B92270) or pyrimidine rings through cyclization or multicomponent reactions.

Cyclization Reactions in Naphthyridine Synthesis

Cyclization reactions are a cornerstone in the synthesis of naphthyridine ring systems. These reactions typically involve the formation of one of the pyridine rings from an appropriately substituted precursor. Classical methods such as the Skraup and Friedländer syntheses are widely employed.

The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent to construct the second pyridine ring. This method, while effective, often requires harsh reaction conditions.

The Friedländer annulation offers a milder alternative, involving the condensation of an ortho-aminopyridine aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. This reaction is versatile and can be catalyzed by both acids and bases.

Modern variations of these classical reactions, as well as novel cyclization strategies, continue to be developed to improve yields, regioselectivity, and substrate scope. For instance, the synthesis of 5-aza-ellipticine derivatives, which are structurally analogous to Pyrido[3,2-f] nih.govnih.govnaphthyridin-6-amine, has been achieved through a radical cyclization reaction. nih.govnih.gov This approach involves the formation of an isocyanate precursor followed by a radical cycloaddition. nih.gov

Cyclization ReactionDescriptionKey Reagents
Skraup Synthesis Construction of a pyridine ring by reacting an aminopyridine with glycerol.Aminopyridine, Glycerol, Sulfuric Acid, Oxidizing Agent
Friedländer Annulation Condensation of an o-aminopyridine aldehyde/ketone with a methylene-containing compound.o-Aminopyridine derivative, Carbonyl compound
Radical Cyclization Formation of a cyclic system via radical intermediates.Radical initiator, Precursor with a radical acceptor

Multicomponent Reactions for Fused Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the efficient synthesis of fused heterocyclic systems. nih.govnih.govrsc.orgmdpi.com These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. nih.gov

For the construction of pyridonaphthyridine and related polycyclic aza-heterocycles, MCRs can assemble the core structure in a single step from simple and readily available starting materials. These reactions often proceed through a cascade of transformations, including condensation, Michael addition, and cyclization steps. The use of catalysts can enhance the efficiency and selectivity of these reactions. For instance, copper(II) has been used to promote the cascade synthesis of fused imidazo-pyridine-carbonitriles. nih.govacs.org The synthesis of various fused aza-heterocycles has been achieved using microwave-assisted multicomponent domino reactions, which can significantly reduce reaction times. nih.gov

Precursor-Based Synthetic Approaches to Pyrido[3,2-f]nih.govnih.govnaphthyridin-6-amine Analogs

The synthesis of the specific Pyrido[3,2-f] nih.govnih.govnaphthyridine core often involves the strategic use of pre-functionalized pyridine or pyridone rings as key building blocks. These approaches allow for greater control over the substitution pattern of the final molecule.

Construction from Preformed Pyridine or Pyridone Rings

Building upon a pre-existing pyridine or pyridone scaffold is a common strategy for the synthesis of complex fused systems like pyridonaphthyridines. This approach allows for the stepwise construction of the additional rings with well-defined regiochemistry. For example, a substituted aminopyridine can serve as a precursor for the subsequent annulation of the remaining rings. The synthesis of 1,6-naphthyridin-2(1H)-ones has been demonstrated starting from both preformed pyridine and pyridone rings, highlighting the versatility of this strategy. nih.gov

Precursor TypeSynthetic Strategy
Aminopyridine Serves as a nucleophile for reaction with electrophilic partners to build the adjacent ring.
Pyridone Can be functionalized at various positions to introduce handles for subsequent cyclization reactions.

Reactions Involving Halogenated Pyridine Derivatives

Halogenated pyridines are versatile intermediates in the synthesis of fused heterocyclic systems due to their susceptibility to a variety of cross-coupling and nucleophilic substitution reactions. The halogen atom can serve as a handle for the introduction of various substituents or for the formation of new rings.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nlacsgcipr.orglibretexts.org This reaction can be employed to couple an amine with a halogenated pyridine, which can be a key step in the construction of the Pyrido[3,2-f] nih.govnih.govnaphthyridin-6-amine core. The choice of ligands for the palladium catalyst is crucial for the success of this reaction, with bidentate phosphine ligands often providing superior results. wikipedia.org

Furthermore, halogenated pyridines can undergo nucleophilic aromatic substitution (SNAr) reactions, where the halogen is displaced by a nucleophile. This can be utilized to introduce an amino group or another functional group that can then participate in a subsequent cyclization step to form the desired polycyclic system.

Domino and Cascade Reactions for Polycyclic Systems

Domino and cascade reactions, which involve a series of intramolecular transformations initiated by a single event, provide an elegant and efficient means to construct complex polycyclic molecules like Pyrido[3,2-f] nih.govnih.govnaphthyridin-6-amine from relatively simple precursors. acs.org These reactions can rapidly build molecular complexity in a single pot, often with high stereoselectivity.

The synthesis of fused N-heterocycles can be achieved through domino palladium-catalyzed C-C and C-N coupling reactions. rsc.org Visible-light-driven domino reactions have also emerged as a green and efficient method for the synthesis of nitrogen-containing heterocycles. nih.gov Cascade reactions can be designed to form multiple rings in a sequential manner, leading to the rapid assembly of the desired polycyclic framework. For instance, a cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles has been used to construct highly substituted pyridines. rhhz.net

Specific Synthetic Transformations Relevant to Pyrido[3,2-f]acs.orgconnectjournals.comnaphthyridin-6-amine Scaffolds

The assembly of the tetracyclic framework of Pyrido[3,2-f] acs.orgconnectjournals.comnaphthyridin-6-amine can be approached through various synthetic strategies. These methodologies often involve the sequential construction of the fused pyridine rings or the functionalization of a pre-existing naphthyridine core.

Condensation reactions are fundamental to the synthesis of quinolines and their aza-analogs, naphthyridines. These reactions typically involve the acid- or base-catalyzed reaction between an amino-substituted aromatic aldehyde or ketone and a compound possessing an active methylene group, followed by cyclodehydration.

The Friedländer annulation is one of the most direct methods for constructing naphthyridine rings. acs.orgnih.gov It involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. connectjournals.com For the synthesis of a Pyrido[3,2-f] acs.orgconnectjournals.comnaphthyridine scaffold, a suitably substituted aminopyridine carboxaldehyde could serve as a key precursor. The reaction can be catalyzed by acids or bases, and recent advancements have demonstrated the use of ionic liquids and reusable catalysts like CeCl₃·7H₂O under solvent-free conditions to improve yields and environmental compatibility. connectjournals.comnih.gov

Table 1: Conditions for Friedländer Synthesis of 1,8-Naphthyridines
CatalystSolventTemperatureTimeYield (%)Reference
PyrrolidineN/ARoom Temp.N/A92 acs.org
TABON/A75 °CN/A96 (regioselectivity) acs.org
Choline Hydroxide (ChOH)Water50 °C6-11 h92-99 nih.gov
[Bmmim][Im] (Ionic Liquid)N/AN/AN/AHigh nih.gov
CeCl₃·7H₂OSolvent-freeRoom Temp.N/AHigh connectjournals.com

Other classical condensation reactions applicable to the formation of fused pyridine rings include:

Skraup-Doebner-von Miller Reaction : This synthesis involves the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds. wikipedia.org It is a variation of the Skraup synthesis, which uses glycerol to generate the acrolein in situ. wikipedia.org While historically significant, these reactions often require harsh acidic conditions. wikipedia.orgwikipedia.org

Combes Synthesis : This method produces substituted quinolines (and by extension, naphthyridines) through the acid-catalyzed ring closure of an intermediate Schiff base, which is formed from the condensation of a primary arylamine with a β-diketone. drugfuture.comwikipedia.org

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the pyridine rings within the naphthyridine framework. This approach relies on a precursor molecule that contains all the necessary atoms for the new ring, which is then formed through an intramolecular carbon-carbon or carbon-heteroatom bond formation.

The intramolecular Mizoroki-Heck reaction is a prominent example, utilizing a palladium catalyst to form a C-C bond between an aryl or vinyl halide and an alkene within the same molecule. chim.itwikipedia.org This reaction is highly effective for constructing carbocyclic and heterocyclic systems of various ring sizes. wikipedia.org In the context of Pyrido[3,2-f] acs.orgconnectjournals.comnaphthyridine synthesis, a precursor could be designed where a halogenated pyridine moiety is tethered to another pyridine ring via a vinyl-containing linker. The palladium-catalyzed cyclization would then forge the final pyridine ring of the naphthyridine core. The intramolecular Heck reaction can create tertiary and quaternary stereocenters and can be part of a cascade process to rapidly build molecular complexity. chim.itnih.gov

Another related strategy is the aza-Wacker reaction , a palladium(II)-catalyzed oxidative amination of alkenes, which can be performed intramolecularly to form nitrogen-containing heterocycles. acs.orgnih.gov This can be followed by a subsequent Heck reaction in a one-pot, two-step cascade to build fused polycyclic N-heterocycles. acs.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an aryl or vinyl halide or triflate. nih.govmdpi.com This reaction is crucial for constructing biaryl systems and can be applied to the synthesis of the Pyrido[3,2-f] acs.orgconnectjournals.comnaphthyridine scaffold by coupling two appropriately functionalized pyridine precursors. For instance, a dihalopyridine can be selectively coupled with a pyridylboronic acid. The regioselectivity of such couplings on polyhalogenated heteroarenes can often be controlled by the choice of ligand, catalyst, and reaction conditions, allowing for the stepwise and controlled construction of the target scaffold. acs.orgnih.gov

Table 2: Selected Palladium Catalysts and Ligands for Cross-Coupling Reactions
Reaction TypeCatalyst/PrecatalystLigandBaseApplicationReference
Suzuki-MiyauraPd(OAc)₂Ad₂PⁿBuLiOᵗBuExhaustive alkylation of polychloropyridines nih.gov
Suzuki-Miyaura(η³-1-ᵗBu-indenyl)Pd(SIPr)(Cl)SIPr (NHC)KFC4-selective coupling of 2,4-dichloropyridine nih.gov
Buchwald-HartwigPd(OAc)₂BINAPN/AC-N coupling for azoarene synthesis nih.gov
Buchwald-HartwigPd(0) or Pd(II) saltsPhosphines, CarbenesVariousGeneral C-N bond formation wikipedia.orgacsgcipr.org

Once the core tetracyclic structure of a halogenated Pyrido[3,2-f] acs.orgconnectjournals.comnaphthyridine is assembled, the final amine group can be installed using the Buchwald-Hartwig amination . This palladium-catalyzed reaction couples an amine with an aryl halide or sulfonate. wikipedia.orglibretexts.org It is a highly general method for forming C-N bonds and is compatible with a wide range of functional groups, making it ideal for late-stage functionalization in the synthesis of the target molecule, Pyrido[3,2-f] acs.orgconnectjournals.comnaphthyridin-6-amine. acsgcipr.org

Molecular rearrangements can provide access to complex molecular architectures from simpler precursors. In the synthesis of polycyclic heteroaromatics, rearrangements can be employed to construct the desired ring system or to modify an existing one. For example, a deaminative ring contraction cascade involving a acs.orgmdpi.com-Stevens rearrangement has been used to convert a biaryl-linked dihydroazepine into a phenanthrene, demonstrating a powerful method for building polycyclic aromatic systems. nih.gov While not a direct synthesis of a naphthyridine, such strategies highlight the potential of rearrangement reactions in the convergent synthesis of densely substituted polycyclic aromatics. nih.govslideshare.net

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.gov This reaction can be extended to heteroaromatic systems in what is known as an aza-Pictet-Spengler reaction . In this variant, the nucleophilic ring is a pyridine or another electron-rich heterocycle. researchgate.net

The synthesis of a Pyrido[3,2-f] acs.orgconnectjournals.comnaphthyridine scaffold could conceivably be achieved by reacting a suitable aminoethyl-substituted pyridine or naphthyridine with an aldehyde. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the pyridine ring to effect cyclization. nih.gov Recent developments have focused on asymmetric variants of this reaction to produce enantiomerically enriched products, often using chiral catalysts. rsc.org An iridium-catalyzed reductive variant, termed an "interrupted Pictet-Spengler reaction," has been developed for the synthesis of complex aza-spirocyclic indoline structures, showcasing the versatility of this transformation. acs.orgnih.gov

Synthetic Methodology and Characterization Techniques

The synthesis of Pyrido[3,2-f] acs.orgconnectjournals.comnaphthyridin-6-amine and its intermediates requires standard organic synthesis techniques, including inert atmosphere conditions for moisture- and air-sensitive reactions (e.g., metal-catalyzed couplings). Reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, products are isolated and purified using techniques such as extraction, precipitation, recrystallization, and column chromatography.

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structure elucidation. nih.gov The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide detailed information about the proton environment, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. chemicalbook.com For complex structures like naphthyridines, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are often necessary for unambiguous assignment of all signals. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer structural clues, particularly for identifying substituents on the naphthyridine ring. mdpi.comyoutube.com Techniques like Laser Desorption Ionization Time of Flight Mass Spectrometry (LDI/TOFMS) have been developed for the rapid screening of polycyclic aromatic compounds. ca.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as N-H stretches for the amine group and C=N or C=C stretches characteristic of the aromatic rings. nih.gov

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry, offering definitive proof of the synthesized compound's identity.

Table 3: Common Characterization Techniques for Naphthyridine Derivatives
TechniqueInformation ProvidedReference
¹H NMRProton environment, connectivity (via coupling) mdpi.comnih.gov
¹³C NMRCarbon skeleton mdpi.comnih.gov
Mass Spectrometry (MS)Molecular weight, fragmentation patterns mdpi.comnih.gov
High-Resolution MS (HRMS)Exact mass and elemental composition researchgate.net
Infrared (IR) SpectroscopyPresence of functional groups nih.gov
X-ray CrystallographyUnambiguous 3D molecular structureN/A

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

The structural confirmation of novel heterocyclic compounds like Pyrido[3,2-f] semanticscholar.orgnih.govnaphthyridin-6-amine and its analogs is heavily reliant on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for providing detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful method for the structural elucidation of organic molecules in solution. For polycyclic aromatic systems such as pyrido semanticscholar.orgnih.govnaphthyridines, ¹H and ¹³C NMR spectra offer precise information regarding the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a Pyrido[3,2-f] semanticscholar.orgnih.govnaphthyridin-6-amine analog would be expected to show a series of signals in the aromatic region (typically δ 7.0-9.5 ppm). The exact chemical shifts and coupling patterns of the protons on the pyridine and naphthyridine rings are influenced by the positions of the nitrogen atoms and the nature of any substituents. For instance, in related 1,6-naphthyridine (B1220473) systems, characteristic singlet signals for protons at positions H-4 and H-2 of a pyridine ring have been observed at δ 8.52 and 8.61 ppm, respectively nih.gov. The protons of the amino group (NH₂) would typically appear as a broad, D₂O exchangeable signal, with its chemical shift being solvent and concentration-dependent nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. Carbons adjacent to nitrogen atoms are typically deshielded and appear at higher chemical shifts. In analogous fused pyridine systems, carbonyl carbons have been observed at downfield regions around δ 192.3 ppm, while other aromatic carbons appear within the typical range for such systems nih.gov. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign the proton and carbon signals, which can be challenging for complex heterocyclic systems researchgate.net.

Illustrative ¹H NMR Data for Analogous Naphthyridine Systems:

ProtonChemical Shift (δ, ppm) RangeMultiplicity
Aromatic-H7.0 - 9.5d, t, m
Pyridine-H (e.g., H-2, H-4)8.4 - 8.7s
Amino-NH₂Variable (e.g., 9.2 - 9.5)br s (D₂O exchangeable)

Note: This table represents typical data for analogous fused pyridine and naphthyridine systems and is for illustrative purposes.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Pyrido[3,2-f] semanticscholar.orgnih.govnaphthyridin-6-amine would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

For primary aromatic amines, two distinct N-H stretching vibrations are typically observed in the region of 3200-3500 cm⁻¹ wpmucdn.com. The presence of an NH₂ group can also give rise to a scissoring vibration near 1600 cm⁻¹ wpmucdn.com. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1650 cm⁻¹ region. In the solid state, the IR spectra of related amino-oxo-naphthyridines have shown carbonyl group absorptions around 1636–1638 cm⁻¹ and NH absorptions in the region of 3222–3226 cm⁻¹ nih.gov. For amino-substituted naphthyridines, characteristic absorption bands for the NH₂ group have been reported in the range of 3271–3488 cm⁻¹ nih.gov.

Typical IR Absorption Bands for Amino-Substituted Naphthyridine Analogs:

Functional GroupWavenumber (cm⁻¹) RangeIntensity
N-H Stretch (Amino)3200 - 3500Medium
Aromatic C-H Stretch3000 - 3100Weak to Medium
C=C and C=N Stretch (Aromatic)1400 - 1650Medium to Strong
N-H Bend (Amino)~1600Medium

Note: This table is based on general values for aromatic amines and data from analogous heterocyclic systems.

The combination of NMR and IR spectroscopy provides a comprehensive and unambiguous method for the structural elucidation of Pyrido[3,2-f] semanticscholar.orgnih.govnaphthyridin-6-amine and its derivatives, ensuring the correct connectivity and stereochemistry of the synthesized compounds.

Therefore, it is not possible to provide an article that adheres to the requested structure and content inclusions. The search for information on the biological activities and molecular interactions of Pyrido[3,2-f] nih.govresearchgate.netnaphthyridin-6-amine and its analogues did not yield any relevant data to populate the specified sections and subsections.

Further research on this specific scaffold is needed to elucidate its structure-activity relationships and potential biological applications. Without such foundational studies, a detailed analysis as requested cannot be compiled.

Mechanistic Investigations of Biological Activities of Pyrido 3,2 F 1 2 Naphthyridin 6 Amine Analogs

Enzyme Inhibition Mechanisms

The planar, heterocyclic structure of pyridonaphthyridine analogs makes them suitable candidates for interacting with the active sites of various enzymes, particularly those involved in cell proliferation and survival. Their mechanisms of inhibition often involve competitive binding at ATP- or substrate-binding sites, leading to the disruption of essential cellular processes.

Analogs containing pyridopyrimidine and naphthyridine scaffolds have demonstrated significant potential as inhibitors of tyrosine kinases, a family of enzymes crucial for cell signaling and growth. bioworld.com Overactivity of these kinases is a hallmark of many cancers.

For instance, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and other members of the erbB family. The compound PD 158780, a 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, is a highly potent inhibitor of EGFR tyrosine kinase activity, with an IC50 value of 0.08 nM, by competitively binding at the ATP site. nih.gov Further structure-activity relationship (SAR) studies on this scaffold revealed that analogs with weakly basic substituents at the 6-position were generally potent, with IC50 values often below 1 nM. nih.gov

Similarly, certain pyridopyrimidine analogs have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Non-fused cyanopyridone derivatives, which are precursors to pyridopyrimidines, showed potent inhibition against both kinases, with IC50 values in the nanomolar range. mdpi.com Other pyridopyrimidine derivatives have shown inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFr) and Fibroblast Growth Factor Receptor (FGFr). mdpi.com The inhibition of these kinases disrupts signaling pathways that are critical for tumor angiogenesis and proliferation.

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Analogs

Compound Class Target Kinase IC50 (nM)
Pyrido[3,4-d]pyrimidine (PD 158780) EGFR 0.08
Cyanopyridone (Compound 5e) VEGFR-2 124
Cyanopyridone (Compound 5e) HER-2 77

Data sourced from multiple studies. nih.govmdpi.commdpi.com

DNA gyrase and topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. mdpi.com Their inhibition leads to DNA damage and ultimately cell death, making them valuable targets for antibacterial and anticancer agents.

Various naphthyridine-containing compounds, particularly fluoroquinolones which often feature a 1,8-naphthyridine (B1210474) core, are well-known inhibitors of bacterial DNA gyrase. nih.gov For example, a novel series of 1,4-dihydro semanticscholar.orgnih.govnaphthyridine derivatives showed potent inhibition of E. coli DNA gyrase and good antibacterial activity. nih.gov Similarly, ofloxacin (B1677185), a widely used antibiotic, contains a fused pyrido[1,2,3-de]-1,4-benzoxazine structure and functions as a DNA gyrase inhibitor. nih.gov Studies have shown that the S-(-) enantiomer of ofloxacin is substantially more active in inhibiting the enzyme. nih.gov

In the context of cancer therapy, related polycyclic aromatic systems like pyridoacridines and benzo[f] semanticscholar.orgpsu.edunaphthyridines act as topoisomerase inhibitors. psu.edunih.gov These planar molecules intercalate into DNA, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strand, which results in lethal double-strand breaks.

Table 2: DNA Gyrase and Topoisomerase Inhibitory Activity of Selected Analogs

Compound Class Target Enzyme IC50 (µM) Organism/Cell Line
Pyrido[...]pyrimido[...]thiadiazin-5-ol (Compound 6e) E. coli DNA Gyrase 4.86 E. coli
1,4-dihydro semanticscholar.orgnih.govnaphthyridine (Compound 14) E. coli DNA Gyrase Potent Inhibition E. coli
Benzo[f] semanticscholar.orgpsu.edunaphthyridines Topoisomerase I/II Active Human Cancer Cells

Data sourced from multiple studies. psu.edunih.govresearchgate.net

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for producing tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. patsnap.com Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. patsnap.com This mechanism is the basis for several widely used anticancer and antimicrobial drugs. orscience.ru

While direct studies on Pyrido[3,2-f] semanticscholar.orgpsu.edunaphthyridin-6-amine as a DHFR inhibitor are lacking, the general class of compounds known as antifolates often contains heterocyclic scaffolds, particularly those with a 2,4-diaminopyrimidine (B92962) motif. orscience.ru The structural similarity of the pyridopyrimidine core within the requested compound to these classical antifolates suggests a potential for DHFR inhibition. DHFR inhibitors work by binding to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate. patsnap.com This depletion of the tetrahydrofolate pool is particularly effective against rapidly dividing cells, such as cancer cells and bacteria, which have a high demand for DNA precursors. mdpi.comnih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a common feature in cancer, making them an attractive target for therapeutic intervention.

Analogs with a pyrido[2,3-d]pyrimidin-7-one scaffold have been identified as potent and selective inhibitors of CDK4. researchgate.net These compounds occupy the ATP binding site of the kinase. researchgate.net For example, Palbociclib, an approved breast cancer drug, is based on this scaffold and is highly specific for CDK4 and CDK6. researchgate.net Similarly, novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to have strong inhibitory activity against CDK9. The most potent of these compounds inhibited cancer cell proliferation by blocking the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDKs. nih.gov

Table 3: CDK Inhibitory Activity of Selected Analogs

Compound Class Target Kinase IC50
Pyrido[2,3-d]pyrimidin-7-one CDK4 Potent Inhibition
Pyrrolo[2,3-d]pyrimidine derivative (2g) CDK9 Strong Inhibition
Pyridopyrimidine derivative (Compound 5) CDK4/cyclin D1 Good Inhibition

Data sourced from multiple studies. researchgate.netnih.govnih.gov

Cellular Pathway Modulation

Beyond direct enzyme inhibition, pyridonaphthyridine analogs can modulate complex cellular pathways, leading to outcomes such as programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis is a crucial process for removing damaged or unwanted cells, and its evasion is a key characteristic of cancer. nih.gov Many anticancer agents function by inducing apoptosis or by arresting the cell cycle, which prevents cancer cells from proliferating.

Studies on naphthyridine alkaloids have demonstrated their ability to induce both apoptosis and cell cycle arrest. For example, the 1,7-naphthyridine (B1217170) alkaloid Bisleuconothine A was shown to induce G0/G1 cell cycle arrest in colon cancer cells. nih.gov Other naphthyridine derivatives have also been found to cause G0/G1 arrest and induce apoptosis through pathways involving the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov Canthin-6-one, a 1,5-naphthyridine (B1222797) alkaloid, activates apoptosis and arrests the cell cycle at the G0/G1 phase in leukemia cells. nih.gov Similarly, erythraline, an alkaloid, was found to induce G2/M phase cell cycle arrest and apoptosis in cervical cancer cells. mdpi.com This cell cycle arrest is often a precursor to apoptosis, providing the cell with time to either repair damage or commit to programmed cell death.

WNT Signaling Pathway Inhibition

The Wnt signaling pathway is a crucial network of proteins that regulates fundamental cellular processes, including cell fate, proliferation, and migration during embryonic development. nih.govtechnologynetworks.com Aberrant activation of this pathway is a hallmark of numerous cancers, making it a significant target for therapeutic development. nih.govencyclopedia.pub Inhibition of the Wnt pathway can occur at various levels, from receptor binding to the downstream nuclear translocation of β-catenin and its interaction with transcription factors like TCF/LEF. encyclopedia.pubresearchgate.net

Certain naphthyridine alkaloids have demonstrated the ability to modulate this pathway. Research has shown that compounds within the broader class of naphthyridines can exhibit inhibitory effects on Wnt/β-catenin signaling. nih.gov For instance, the 1,7-naphthyridine alkaloid Bisleuconothine A has been shown to exert potent antiproliferative properties by inhibiting the WNT signaling pathway, which leads to cell cycle arrest in colon cancer cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Bisleuconothine A via WNT Pathway Inhibition
Cell LineCancer TypeIC₅₀ (μM)
SW480Colon Cancer2.74
HCT116Colon Cancer3.18
HT29Colon Cancer1.09
SW620Colon Cancer3.05
Data sourced from research on the 1,7-naphthyridine alkaloid Bisleuconothine A. nih.gov

Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin subunits that are essential for cell division, shape, and intracellular transport. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death, a mechanism exploited by many successful anticancer agents. researchgate.net

Several analogs of naphthyridine have been identified as potent inhibitors of tubulin polymerization. acs.orgekb.eg Specifically, a series of 2-phenyl-1,8-naphthyridin-4-ones demonstrated significant cytotoxic and antitubulin activities. acs.org Structure-activity relationship studies revealed that substitutions on the 2-phenyl ring were critical for activity, with a 3'-methoxy group conferring potent cytotoxicity against a wide range of tumor cell lines. acs.org These compounds were found to be potent inhibitors of tubulin polymerization, with activity comparable to natural antimitotic products like colchicine (B1669291) and podophyllotoxin. acs.org Further investigations showed that these naphthyridine derivatives inhibit the binding of radiolabeled colchicine to tubulin, suggesting they interact with the colchicine-binding site on the tubulin dimer. acs.org

Table 2: Tubulin Polymerization Inhibition and Cytotoxicity of 2-Phenyl-1,8-naphthyridin-4-one Analogs
CompoundTubulin Polymerization IC₅₀ (μM)Cytotoxicity GI₅₀ (μM) against NCI-60 Cell Line Panel (Average)
Analog 44 (3'-OCH₃)2.1<10 (Potent)
Analog 45 (3'-OCH₃, 5-CH₃)2.3<10 (Potent)
Analog 50 (3'-OCH₃, 5,7-di-CH₃)1.9~15
Colchicine (Reference)2.0Not specified
Data represents selected potent analogs from the 2-phenyl-1,8-naphthyridin-4-one series. acs.org

DNA Intercalation

DNA intercalation is a mode of interaction where a molecule, typically a planar polycyclic aromatic system, inserts itself between the base pairs of the DNA double helix. psu.edu This process can distort the DNA structure, leading to the inhibition of essential cellular processes like DNA replication and transcription, ultimately resulting in cell death. psu.edu The planar nature of fused aromatic rings, such as those in pyrido-naphthyridine structures, makes them ideal candidates for DNA intercalation. mdpi.com

Studies on related dipyrido structures have confirmed this mechanism. For example, dipyrido[4,3-b][3,4-f]indole derivatives bind effectively to helical DNA through intercalation, with high affinity constants ranging from 10⁶ to 10⁷ M⁻¹. nih.gov The binding of the most active derivative in this class was shown to increase the viscosity of DNA and unwind circular DNA, which are characteristic features of intercalation. The unwinding angle for this compound was estimated to be 18 degrees. nih.gov Similarly, polypyridyl ligands with extended conjugation, such as dipyrido[3,2-f:2′,3′-h]quinoxaline, have gained significant interest as DNA intercalating agents due to their inherent planarity. mdpi.com

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. nih.gov Tumors require a dedicated blood supply to grow beyond a few millimeters, and thus, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov Angiogenesis inhibitors can act through various mechanisms, including blocking growth factors like Vascular Endothelial Growth Factor (VEGF) that stimulate endothelial cell proliferation and migration. nih.gov

The naphthyridine scaffold has been identified in compounds that exhibit anti-angiogenic properties. ekb.eg For example, canthin-6-one, a 1,5-naphthyridine derivative, has been shown to reduce the production of the pro-inflammatory and pro-angiogenic mediator VEGF in animal models of colitis. researchgate.net This suggests that naphthyridine-based compounds can interfere with the signaling pathways that promote the formation of new blood vessels.

Ras Protein Inhibition

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. nih.gov Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth. researchgate.net Due to their central role and high mutation frequency, Ras proteins are considered prime targets for anticancer drug development, although they have been notoriously difficult to inhibit directly. nih.govresearchgate.net

Certain 1,8-naphthyridine derivatives have been reported to exert their anticancer activity through the inhibition of Ras proteins. ekb.eg While specific details on the direct binding or mechanism of inhibition by these compounds are still emerging, their identification as Ras inhibitors points to the potential of the naphthyridine scaffold to disrupt oncogenic Ras signaling, a highly sought-after goal in cancer therapy.

Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov In most normal somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division and eventual cellular senescence. However, the vast majority of cancer cells achieve immortality by reactivating telomerase, allowing for unlimited proliferation. mdpi.com This makes telomerase a critical target for cancer therapy. nih.gov

A dimeric derivative of 2-amino-1,8-naphthyridine has been shown to be an effective inhibitor of telomerase. nih.gov This compound functions by binding specifically to the human telomeric DNA sequence, which consists of TTAGGG repeats. nih.gov The binding of the naphthyridine dimer induces a significant conformational change in the telomeric DNA. This structural alteration prevents the telomerase enzyme from elongating the telomere sequence, thereby inhibiting its function and compromising the cancer cells' ability to replicate indefinitely. nih.gov

Computational and Theoretical Studies in Pyrido 3,2 F 1 2 Naphthyridin 6 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). This method is crucial for understanding the binding mode of potential drug candidates like Pyrido[3,2-f]naphthyridin-6-amine and elucidating the key intermolecular interactions that stabilize the ligand-target complex. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In the context of Pyrido[3,2-f]naphthyridin-6-amine and its derivatives, molecular docking simulations are frequently employed to predict their affinity for specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. By modeling the binding of the compound into the active site of a kinase, researchers can estimate its inhibitory potential. The results are often expressed as a docking score, which represents the binding energy of the complex. A lower docking score typically indicates a more stable and favorable interaction.

Research findings from studies on analogous heterocyclic systems have demonstrated that the nitrogen atoms within the fused ring structure of compounds like Pyrido[3,2-f]naphthyridin-6-amine can act as crucial hydrogen bond acceptors, often interacting with key amino acid residues in the hinge region of kinase active sites. The planar aromatic nature of the molecule also facilitates favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine and tyrosine.

Interactive Data Table: Representative Molecular Docking Results

Disclaimer: The following data is derived from a representative study on a related pyridopyrimidine kinase inhibitor and is presented to illustrate the typical results of molecular docking simulations, as specific data for Pyrido[3,2-f]naphthyridin-6-amine is not publicly available.

Target Protein (PDB ID)LigandDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
EGFR Kinase (1M17)Representative Ligand A-9.2Met793, Leu718Hydrogen Bond, Hydrophobic
VEGFR2 Kinase (1YWN)Representative Ligand A-8.5Cys919, Asp1046Hydrogen Bond, Electrostatic
CDK2 (1HCK)Representative Ligand B-10.1Leu83, Lys33Hydrogen Bond, Hydrophobic
p38 MAPK (1A9U)Representative Ligand B-7.8Met109, Gly110Hydrogen Bond, π-π Stacking

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic properties of molecules like Pyrido[3,2-f]naphthyridin-6-amine. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its reactivity, stability, and intermolecular interactions.

DFT studies can be used to determine a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying electron-rich regions (nucleophilic sites) that are likely to engage in electrostatic interactions or hydrogen bonding with a biological target. For Pyrido[3,2-f]naphthyridin-6-amine, MEP maps would likely highlight the nitrogen atoms of the heterocyclic rings and the exocyclic amine group as regions of negative potential, indicating their role as hydrogen bond acceptors.

Interactive Data Table: Calculated Quantum Chemical Properties

Disclaimer: The data presented below is hypothetical and representative of typical values obtained for similar aza-aromatic compounds through DFT calculations, as specific published data for Pyrido[3,2-f]naphthyridin-6-amine is unavailable.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the polarity of the molecule
Total Energy-11,374 kcal/molRepresents the stability of the molecule's conformation

In Silico Screening and Drug Design Strategies

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. This methodology is a cornerstone of modern drug design, allowing for the rapid and cost-effective identification of promising lead compounds. For a scaffold like Pyrido[3,2-f]naphthyridine, virtual screening can be used to explore how different chemical modifications affect its binding affinity and selectivity for a particular target.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein. Large compound libraries are computationally docked into the active site of the target, and the resulting binding poses are scored and ranked. This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that are known to bind to the target. A model, or pharmacophore, is constructed based on the common structural features of these known active compounds. This pharmacophore model is then used to search for new molecules with similar properties.

These in silico strategies enable the rational design of novel derivatives of Pyrido[3,2-f]naphthyridin-6-amine. By analyzing the results of docking and screening, medicinal chemists can make informed decisions about which functional groups to add or modify to enhance the compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer drugs.

Potential Applications and Research Directions for Pyrido 3,2 F 1 2 Naphthyridin 6 Amine Derivatives

Development of Anticancer Agents

Derivatives of the pyrido[3,2-f] researchgate.netnih.govnaphthyridine scaffold have emerged as a significant area of interest in the development of novel anticancer therapeutics. researchgate.netnih.govnih.gov Research has demonstrated that these compounds can exhibit potent cytotoxic activity against various cancer cell lines. The planar, polycyclic aromatic structure of these molecules allows them to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells, ultimately leading to apoptosis.

One notable group of related compounds, the pyridoacridine alkaloids, which share a similar structural motif, have been isolated from marine sources and have shown significant anticancer properties. nih.govresearchgate.net Synthetic analogues of these natural products are being developed to enhance their efficacy and reduce toxicity. For instance, certain synthetic pyridoacridine analogues have demonstrated high cytotoxic potential, with some compounds exhibiting IC50 values of less than 10−7 M. nih.gov

Furthermore, modifications to the pyrido[3,2-f] researchgate.netnih.govnaphthyridine core have led to the discovery of compounds that inhibit key enzymes involved in cancer progression, such as topoisomerases I and II. nih.gov These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, these derivatives can induce double-strand breaks in DNA, a fatal event for proliferating cancer cells. The exploration of structure-activity relationships among different analogues continues to guide the design of more potent and selective anticancer agents. nih.gov

Table 1: Anticancer Activity of Selected Pyrido[3,2-f] researchgate.netnih.govnaphthyridin-6-amine Derivatives and Related Compounds

Compound/Derivative Cancer Cell Line IC50 Value Mechanism of Action Reference
Pyridoacridine Analogue 1 Various < 10⁻⁷ M DNA Intercalation, Cytotoxicity nih.gov
AK37 (Ascididemin Analogue) Various Not specified Topoisomerase I/II Inhibition nih.gov
Lophocladine B Human Lung and Breast Cancer Not specified Cytotoxicity nih.gov
1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] researchgate.netnih.govnaphthyridine-2-one HGC-27 (Stomach Carcinoma) Not specified Cytotoxicity nih.gov
Bisleuconothine A Colon Cancer Cells (SW480, HCT116, HT29, SW620) 1.09 - 3.18 μM WNT Signaling Pathway Inhibition nih.gov

Exploration as Antimicrobial and Antifungal Compounds

The pyrido[3,2-f] researchgate.netnih.govnaphthyridine core is also a promising scaffold for the development of new antimicrobial and antifungal agents. nih.govnih.gov The structural similarity of these compounds to known DNA intercalating agents suggests that they may exert their antimicrobial effects by inhibiting microbial DNA replication and other essential cellular processes.

Research into related marine-derived pyridoacridine alkaloids has revealed significant antibacterial and antifungal activities. nih.gov For example, the presence of a nitrogen atom in a specific ring of the ascididemin (B1665191) structure has been found to be essential for the inhibition of Escherichia coli and Cladosporium resinae. nih.gov This highlights the importance of specific structural features in determining the antimicrobial spectrum and potency.

Synthetic efforts are underway to create derivatives with improved antimicrobial efficacy and a broader spectrum of activity. By modifying the substituents on the pyrido[3,2-f] researchgate.netnih.govnaphthyridine ring system, researchers aim to enhance the compounds' ability to penetrate microbial cell walls and interact with their molecular targets.

Table 2: Antimicrobial and Antifungal Activity of Selected Pyrido[3,2-f] researchgate.netnih.govnaphthyridin-6-amine Analogs

Compound/Derivative Target Organism Activity Reference
Ascididemin Analogue Escherichia coli, Cladosporium resinae Inhibitory nih.gov
Ascididemin Analogue (without specific nitrogen) Trichophyton mentagrophytes Inhibitory nih.gov

Investigation of Anti-inflammatory and Antiviral Properties

In addition to their anticancer and antimicrobial potential, derivatives of pyrido[3,2-f] researchgate.netnih.govnaphthyridine are being investigated for their anti-inflammatory and antiviral properties. nih.govnih.gov The diverse pharmacological activities exhibited by the broader class of pyridoacridines suggest that this scaffold could be a starting point for the development of novel therapeutic agents in these areas. nih.gov

The anti-inflammatory potential of these compounds may stem from their ability to modulate inflammatory pathways. Research on related heterocyclic compounds has shown that they can inhibit the production of pro-inflammatory mediators. mdpi.com

The antiviral activity of pyridoacridine alkaloids has also been reported, including anti-HIV activity. nih.gov This suggests that derivatives of pyrido[3,2-f] researchgate.netnih.govnaphthyridin-6-amine could be explored for their potential to inhibit viral replication and proliferation. Further research is needed to elucidate the specific mechanisms of action and to identify lead compounds for further development.

Role as Scaffolds for Heterocyclic Natural Product Analogs (e.g., Pyridoacridine Alkaloids)

The pyrido[3,2-f] researchgate.netnih.govnaphthyridine framework serves as a crucial building block for the synthesis of analogues of complex heterocyclic natural products, most notably the pyridoacridine alkaloids. nih.govnih.gov These marine-derived alkaloids are known for their significant biological activities, but their isolation from natural sources is often challenging and yields are low. nih.gov

By using the pyrido[3,2-f] researchgate.netnih.govnaphthyridine core, medicinal chemists can synthetically access a wide range of pyridoacridine analogues. This allows for systematic modifications of the natural product structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The synthesis of these analogues is also essential for detailed structure-activity relationship (SAR) studies, which provide valuable insights into the molecular features required for biological activity. nih.gov These studies can guide the design of new compounds with enhanced therapeutic potential.

Utility as Luminescent Materials and Phosphors

Beyond their biomedical applications, fused polycyclic 1,6-naphthyridines, which are structurally related to the pyrido[3,2-f] researchgate.netnih.govnaphthyridine system, have demonstrated interesting optical and electrochemical properties, making them promising candidates for use as organic luminescent materials and phosphors. nih.gov The extended π-conjugated system of these molecules is responsible for their ability to absorb and emit light.

Research into 1,6-naphthyridin-2(1H)-ones has shown that these compounds can exhibit powerful fluorescence properties. mdpi.com Their emission characteristics can be sensitive to the polarity of the solvent, suggesting their potential use as fluorescent probes for studying molecular environments. mdpi.com The development of new synthetic routes to these and related fused naphthyridine systems is expanding the range of available compounds for investigation as fluorophores. nih.gov These materials could find applications in various technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Prospects for New Medicinal Chemistry Leads

The pyrido[3,2-f] researchgate.netnih.govnaphthyridin-6-amine scaffold holds significant promise as a source of new lead compounds in medicinal chemistry. researchgate.netnih.govnih.gov The diverse range of biological activities already observed for its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscores the versatility of this chemical framework. nih.govnih.govnih.gov

Natural products containing similar structural motifs, such as the pyridoacridines, have historically served as important "lead molecules" for drug discovery. researchgate.net The ability to readily synthesize analogues of the pyrido[3,2-f] researchgate.netnih.govnaphthyridine core allows for the systematic exploration of chemical space to identify compounds with optimized therapeutic properties. nih.gov The continued investigation of this scaffold is likely to yield novel drug candidates with unique mechanisms of action for a variety of diseases.

Q & A

Q. What are the standard synthetic routes for Pyrido[3,2-f][1,7]naphthyridin-6-amine, and how do reaction conditions influence yield?

this compound is synthesized via cyclization reactions, such as the Vilsmeier-Haak reaction using 4-chloro-2-methylquinoline and 3-aminopyridine . Key parameters include solvent choice (e.g., THF for cyclization), temperature (70°C for initiation, followed by cooling to 20°C), and catalysts like LiN(CH₂)₅ for regioselectivity . Yield variations (52–98%) depend on halogen substituents (Cl vs. Br) and reaction time .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Characterization involves:

  • NMR : ¹H/¹³C NMR to confirm amine and aromatic proton environments .
  • HRMS : High-resolution mass spectrometry for molecular weight validation .
  • HPLC : Purity assessment (typically >95%) with reverse-phase columns and UV detection .
  • X-ray crystallography : Resolves structural ambiguities in fused-ring systems .

Q. What preliminary biological assays are used to assess its antimicrobial or enzyme-inhibitory activity?

Initial screening includes:

  • Agar diffusion assays : For antimicrobial activity against Gram-positive/negative strains .
  • Fluorescence quenching : To study DNA binding (e.g., calf thymus DNA interactions via ethidium bromide displacement) .
  • Enzyme inhibition : Kinase or bromodomain assays (e.g., BET family inhibition using NHWD870 analogs) .

Advanced Research Questions

Q. How can reaction parameters be optimized for high-purity synthesis of this compound?

Optimization strategies:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance cyclization efficiency .
  • Catalyst tuning : Potassium permanganate (KMnO₄) improves halogenation yields (e.g., 52% for dichloro derivatives) .
  • Flow chemistry : Continuous reactors reduce by-products and improve scalability .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in antimicrobial or enzyme inhibition data can arise from:

  • Structural analogs : Substituent effects (e.g., trifluoromethyl vs. methoxy groups alter DNA intercalation strength) .
  • Assay conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., BRD4 vs. BRDT selectivity in bromodomain assays) .
  • Data normalization : Use internal controls (e.g., ruthenium polypyridyl complexes as reference DNA binders) .

Q. How do structural modifications (e.g., halogenation, alkylation) affect its bioactivity?

  • Halogenation : Bromine substituents increase DNA binding affinity due to enhanced hydrophobic interactions .
  • Alkylation : Methyl groups at the 6-position improve metabolic stability but may reduce solubility .
  • Trifluoromethylation : Enhances enzyme inhibition (e.g., BET family proteins) by mimicking acetylated lysine residues .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Docking simulations : AUTODOCK for bromodomain binding site analysis .
  • DFT calculations : Predict electronic spectra and charge distribution (e.g., P method for π-π* transitions in naphthyridines) .
  • MD simulations : Assess DNA intercalation stability over time .

Q. How can researchers validate its role as a selective enzyme inhibitor (e.g., kinase or bromodomain)?

  • IC₅₀ determination : Dose-response curves using purified enzymes (e.g., BRD4 in NHWD870 studies) .
  • Competitive assays : Isotope-labeled ATP or acetylated peptides to confirm binding competition .
  • Crystallography : Co-crystal structures to map binding interactions (e.g., trifluoromethyl-phenyl interactions in BET proteins) .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

  • By-product formation : Controlled addition of reagents (e.g., NaNO₂ for diazotization) minimizes side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
  • Automation : Continuous flow systems enhance reproducibility for multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.